molecular formula C15H19NO8S B4743250 4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2,3-DIMETHOXYBENZENESULFONAMIDO}BUTANOIC ACID

4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2,3-DIMETHOXYBENZENESULFONAMIDO}BUTANOIC ACID

Cat. No.: B4743250
M. Wt: 373.4 g/mol
InChI Key: IYWJPZXARFGICD-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2,3-DIMETHOXYBENZENESULFONAMIDO}BUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a carboxyethenyl group, dimethoxybenzenesulfonamido moiety, and a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2,3-DIMETHOXYBENZENESULFONAMIDO}BUTANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the dimethoxybenzenesulfonamido intermediate, followed by the introduction of the carboxyethenyl group through a series of condensation and substitution reactions. The final step involves the attachment of the butanoic acid chain under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carboxyethenyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamido group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed under basic conditions.

Major Products: The major products formed from these reactions include carboxylic acids, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2,3-DIMETHOXYBENZENESULFONAMIDO}BUTANOIC ACID has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2,3-DIMETHOXYBENZENESULFONAMIDO}BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxyethenyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the sulfonamido moiety can engage in hydrogen bonding and electrostatic interactions, modulating the function of target proteins.

Comparison with Similar Compounds

    4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2-METHOXYBENZENESULFONAMIDO}BUTANOIC ACID: This compound differs by having only one methoxy group, which may affect its reactivity and binding properties.

    4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2,3-DIMETHOXYBENZENESULFONAMIDO}PROPANOIC ACID: This compound has a shorter carbon chain, which can influence its solubility and interaction with biological targets.

Uniqueness: The unique combination of functional groups in 4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2,3-DIMETHOXYBENZENESULFONAMIDO}BUTANOIC ACID provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[[5-[(E)-2-carboxyethenyl]-2,3-dimethoxyphenyl]sulfonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO8S/c1-23-11-8-10(5-6-14(19)20)9-12(15(11)24-2)25(21,22)16-7-3-4-13(17)18/h5-6,8-9,16H,3-4,7H2,1-2H3,(H,17,18)(H,19,20)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWJPZXARFGICD-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)NCCCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)NCCCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2,3-DIMETHOXYBENZENESULFONAMIDO}BUTANOIC ACID
Reactant of Route 2
4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2,3-DIMETHOXYBENZENESULFONAMIDO}BUTANOIC ACID
Reactant of Route 3
4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2,3-DIMETHOXYBENZENESULFONAMIDO}BUTANOIC ACID
Reactant of Route 4
4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2,3-DIMETHOXYBENZENESULFONAMIDO}BUTANOIC ACID
Reactant of Route 5
Reactant of Route 5
4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2,3-DIMETHOXYBENZENESULFONAMIDO}BUTANOIC ACID
Reactant of Route 6
Reactant of Route 6
4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2,3-DIMETHOXYBENZENESULFONAMIDO}BUTANOIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.